Home > Products > Screening Compounds P81155 > KRAS inhibitor-18
KRAS inhibitor-18 -

KRAS inhibitor-18

Catalog Number: EVT-12539973
CAS Number:
Molecular Formula: C20H15ClF3N3O2S
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KRAS inhibitor-18 involves several advanced organic chemistry techniques. One prominent method includes the use of cyclic peptide synthesis strategies that enhance the stability and bioavailability of the compound. For instance, a breakthrough method for synthesizing cyclic peptides has been reported, allowing for the production of compounds like KRAS inhibitor-18 with improved pharmacokinetic properties. This method utilizes N-alkylation to reduce hydrogen bond donors and enhance oral bioavailability while maintaining structural integrity under physiological conditions .

The synthetic route typically involves:

  1. Formation of Intermediates: Initial reactions produce key intermediates through standard coupling reactions.
  2. Cyclization: The intermediates undergo cyclization to form the cyclic structure characteristic of KRAS inhibitors.
  3. Purification: The final product is purified using techniques such as HPLC to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of KRAS inhibitor-18 is characterized by its unique cyclic peptide framework, which allows for specific interactions with the KRAS protein. The compound's structure includes various functional groups that enhance binding affinity and specificity towards mutant forms of KRAS.

Key structural features include:

  • Cyclic Backbone: Provides structural rigidity and stability.
  • Functional Groups: Specific substitutions on the cyclic structure that interact with binding sites on the KRAS protein.
  • Binding Affinities: The compound exhibits varying affinities depending on the specific mutation of KRAS being targeted.

Data from crystallography studies indicate that KRAS inhibitor-18 binds effectively to both mutant and wild-type forms of the protein, demonstrating a dissociation constant that suggests strong binding affinity .

Chemical Reactions Analysis

KRAS inhibitor-18 undergoes several chemical reactions during its synthesis and when interacting with biological targets. These reactions include:

  1. Amidation: Key step in forming peptide bonds between amino acids during synthesis.
  2. Cyclization Reactions: Essential for creating the cyclic structure that enhances stability and bioactivity.
  3. Binding Interactions: In biological systems, the compound engages in reversible binding with KRAS, which can involve conformational changes in both the inhibitor and the target protein.

Technical details regarding these reactions highlight the importance of reaction conditions (e.g., pH, temperature) in optimizing yield and purity during synthesis .

Mechanism of Action

The mechanism of action for KRAS inhibitor-18 involves inhibiting the signaling pathways activated by mutant forms of KRAS. The compound binds to specific sites on the KRAS protein, preventing its interaction with downstream effectors involved in cell proliferation and survival.

Key aspects of the mechanism include:

  • Competitive Inhibition: By occupying critical binding sites on KRAS, the compound prevents GTP binding, effectively blocking activation.
  • Disruption of Protein Interactions: The inhibitor disrupts interactions between KRAS and its downstream signaling partners, leading to reduced oncogenic signaling.
  • Mutant Selectivity: Studies indicate that KRAS inhibitor-18 shows varied efficacy against different mutant forms (e.g., G12D, G12V), making it a versatile therapeutic candidate .
Physical and Chemical Properties Analysis

KRAS inhibitor-18 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 500–600 g/mol, typical for small molecule inhibitors.
  • Solubility: Enhanced solubility due to N-alkylation modifications; crucial for oral bioavailability.
  • Stability: High stability under physiological conditions due to its cyclic structure.

Analyses such as log P (partition coefficient) values indicate favorable membrane permeability characteristics essential for effective drug delivery .

Applications

KRAS inhibitor-18 is primarily explored for its applications in cancer therapy, particularly for treating tumors harboring mutations in the KRAS gene. Its potential uses include:

  • Targeted Therapy: Designed to selectively inhibit mutant forms of KRAS associated with various cancers (e.g., pancreatic, colorectal).
  • Combination Therapies: Investigated in combination with other therapies (e.g., PI3K inhibitors) to enhance therapeutic efficacy against resistant cancer types.
  • Clinical Trials: Currently undergoing evaluation in clinical settings to assess safety, efficacy, and optimal dosing regimens.

Research continues to elucidate additional applications and refine strategies for utilizing KRAS inhibitor-18 effectively in oncology .

Properties

Product Name

KRAS inhibitor-18

IUPAC Name

1-[4-[5-chloro-6-(2,4-difluoro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C20H15ClF3N3O2S

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C20H15ClF3N3O2S/c1-2-16(29)26-3-5-27(6-4-26)20-11-7-12(21)17(18(24)19(11)25-30-20)10-8-15(28)14(23)9-13(10)22/h2,7-9,28H,1,3-6H2

InChI Key

NDGHIBDKESCHLI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=CC(=C(C=C4F)F)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.